DEHP (Standard)

Descripción

Propiedades

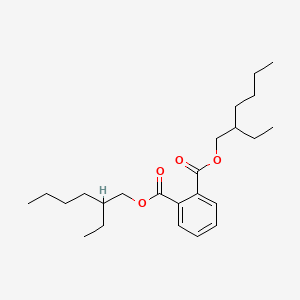

IUPAC Name |

bis(2-ethylhexyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O4/c1-5-9-13-19(7-3)17-27-23(25)21-15-11-12-16-22(21)24(26)28-18-20(8-4)14-10-6-2/h11-12,15-16,19-20H,5-10,13-14,17-18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQHLKABXJIVAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O4, Array | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0271 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020607 | |

| Record name | Di(2-ethylhexyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Di(2-ethylhexyl) phthalate is a colorless to pale yellow oily liquid. Nearly odorless. (USCG, 1999), Liquid; NKRA; Pellets or Large Crystals, Colorless, oily liquid with a slight odor; [NIOSH], COLOURLESS-TO-LIGHT COLOURED VISCOUS LIQUID WITH CHARACTERISTIC ODOUR., Colorless, oily liquid with a slight odor. | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-bis(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Di-sec-octyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/392 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0271 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DI-SEC OCTYL PHTHALATE (DI(2-ETHYLHEXYL) PHTHALATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/144 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

723 °F at 760 mmHg (NTP, 1992), 384 °C, BP: 231 °C at 5 mm Hg, 385 °C, 727 °F | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(2-ETHYLHEXYL) PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0271 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DI-SEC OCTYL PHTHALATE (DI(2-ETHYLHEXYL) PHTHALATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/144 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

405 °F (NTP, 1992), 405 °F, 420 °F (215 °C) (Open cup), 215 °C o.c., 420 °F (open cup) | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Di-sec-octyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/392 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BIS(2-ETHYLHEXYL) PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0271 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DI-SEC OCTYL PHTHALATE (DI(2-ETHYLHEXYL) PHTHALATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/144 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 0.1 mg/mL at 72 °F (NTP, 1992), In water, 2.70X10-1 mg/L at 25 °C, LESS THAN 0.01% IN WATER @ 25 °C, Soluble in blood and fluids containing lipoproteins, MISCIBLE WITH MINERAL OIL & HEXANE, Slightly soluble in carbon tetrachloride, Solubility in water: none | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(2-ETHYLHEXYL) PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0271 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.98 at 77 °F (USCG, 1999) - Less dense than water; will float, 0.981 g/cu cm at 25 °C, Relative density (water = 1): 0.986, 0.99 | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(2-ETHYLHEXYL) PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0271 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DI-SEC OCTYL PHTHALATE (DI(2-ETHYLHEXYL) PHTHALATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/144 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

13.45 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 16.0 (Air = 1), Relative vapor density (air = 1): 13.45, 13.45 | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(2-ETHYLHEXYL) PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0271 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DI-SEC OCTYL PHTHALATE (DI(2-ETHYLHEXYL) PHTHALATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/144 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1.32 mmHg at 392 °F (NTP, 1992), 0.00000014 [mmHg], Vapor pressure = 9.75X10-6 mm Hg at 25 °C, 1.42X10-7 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.001, 1.32 mmHg at 392 °F | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Di-sec-octyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/392 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BIS(2-ETHYLHEXYL) PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0271 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DI-SEC OCTYL PHTHALATE (DI(2-ETHYLHEXYL) PHTHALATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/144 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Impurities |

... /Data/ indicate a high purity level (99.7%). The impurities found are mainly other phthalates. | |

| Record name | BIS(2-ETHYLHEXYL) PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid, Colorless, oily liquid | |

CAS No. |

117-81-7, 82208-43-3, 15495-94-0, 8033-53-2 | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbon-14-labeled 1,2-bis(2-ethylhexyl) 1,2-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82208-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dioctyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-ethylhexyl)phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, bis-(1-ethylhexyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015495940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14C -DEHP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082208433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dioctyl phthalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-bis(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Di(2-ethylhexyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-ethylhexyl) phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.829 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-bis(2-ethylhexyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLHEXYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C42K0PH13C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BIS(2-ETHYLHEXYL) PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0271 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DI-SEC OCTYL PHTHALATE (DI(2-ETHYLHEXYL) PHTHALATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/144 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phthalic acid, bis(2-ethylhexyl) ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/TI55730.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-58 °F (NTP, 1992), -55 °C, -50 °C, -58 °F | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(2-ETHYLHEXYL) PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0271 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DI-SEC OCTYL PHTHALATE (DI(2-ETHYLHEXYL) PHTHALATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/144 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

Navigating the Regulatory Landscape of DEHP: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Standards Governing Di(2-ethylhexyl) phthalate (B1215562) (DEHP)

Di(2-ethylhexyl) phthalate (DEHP) is a manufactured chemical, a colorless liquid with almost no odor, that is widely used as a plasticizer to make plastics, particularly polyvinyl chloride (PVC), more flexible.[1] Its ubiquity in consumer products, medical devices, and food packaging has led to extensive scrutiny from regulatory bodies worldwide due to concerns about its potential adverse effects on human health. This technical guide provides a comprehensive overview of the standards, experimental protocols for its detection, and the molecular mechanisms underlying its toxicity.

Global Regulatory Standards for DEHP

A multitude of international and national bodies have established regulations to limit DEHP exposure. These standards vary by region and application, reflecting different risk assessment methodologies and policy considerations. Below is a summary of key quantitative limits for DEHP in various applications.

| Regulatory Body/Jurisdiction | Application | Standard/Limit |

| European Union (REACH) | Toys and Childcare Articles | ≤ 0.1% by weight (for DEHP, BBP, DBP, and DIBP individually or in combination)[2][3] |

| Food Contact Materials | Specific Migration Limit (SML): 1.5 mg/kg of food[4] | |

| Medical Devices | Presence > 0.1% w/w requires labeling and justification.[5] The European Commission has extended the use of DEHP in medical devices until July 1, 2030. | |

| European Union (RoHS) | Electrical and Electronic Equipment | ≤ 0.1% (1000 ppm) by weight in homogeneous materials[5] |

| United States (CPSC) | Children's Toys and Childcare Articles | ≤ 0.1% (1000 ppm) for accessible plasticized components[6] |

| United States (EPA) | Drinking Water | Maximum Contaminant Level (MCL): 0.006 mg/L[7] |

| United States (FDA) | Food Contact Materials | Use is permitted in some applications, with specific limitations. |

| California Proposition 65 | Consumer Products | Requires a warning if exposure exceeds the No Significant Risk Level (NSRL) for cancer or the Maximum Allowable Dose Level (MADL) for reproductive toxicity. |

| World Health Organization (WHO) | Drinking Water | Guideline value of 0.008 mg/L. |

| Health Canada | Toys and Childcare Articles | ≤ 1000 mg/kg (0.1%) in soft vinyl.[8] |

| Food | Tolerable Daily Intake (TDI) of 44 µg/kg body weight/day.[8] | |

| Australia (NICNAS) | Children's plastic products (up to 36 months) | Interim ban on products containing > 1% DEHP that can be readily sucked or chewed.[9] |

| Japan (MHLW) | Food Contact Materials | Regulated under a positive list system, with specific standards for various materials.[10][11] |

Experimental Protocols for DEHP Analysis

Accurate quantification of DEHP is crucial for regulatory compliance and risk assessment. The following are detailed methodologies for key experiments.

Determination of DEHP in Children's Toys (CPSC-CH-C1001-09.4)

This method outlines the standard operating procedure for determining phthalates in children's toys and childcare articles.

-

Sample Preparation: The plasticized component of the product is cut into small pieces (no larger than 2 mm) or ground into a powder. A representative sample of approximately 50 mg is accurately weighed.

-

Extraction:

-

The sample is dissolved in an appropriate volume of tetrahydrofuran (B95107) (THF) and mixed thoroughly.

-

A second solvent, such as hexane (B92381) or acetonitrile, is added to precipitate the polymer (e.g., PVC).

-

An internal standard, like benzyl (B1604629) benzoate, is added to the mixture.

-

The supernatant is filtered and transferred to a gas chromatography (GC) vial.

-

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

-

The extract is injected into a GC-MS system.

-

The GC is equipped with a capillary column suitable for separating phthalates.

-

The mass spectrometer is operated in both full scan and Selective Ion Monitoring (SIM) modes to identify and quantify the specific phthalates.

-

Calibration is performed using certified reference materials and standard solutions of the regulated phthalates.

-

Migration Testing of DEHP from Plastics (ASTM D7823-14)

This standard test method is used to determine low levels of phthalate migration from polymeric materials.

-

Sample Preparation: A specified amount of the plastic material is prepared.

-

Thermal Desorption: The sample is placed in a thermal desorption unit. The unit is heated to a specific temperature to volatilize the phthalates from the plastic matrix.

-

Gas Chromatography/Mass Spectrometry (GC/MS) Analysis:

-

The volatilized phthalates are transferred to a GC/MS for separation and detection.

-

The GC column and temperature program are optimized for the separation of the target phthalates.

-

The mass spectrometer is used for identification and quantification based on the mass spectra and retention times of the compounds.

-

Toxicological Assessment of DEHP (Based on OECD Test Guideline 407)

This protocol outlines a 28-day repeated-dose oral toxicity study in rodents, a common method for evaluating the potential health hazards of chemicals like DEHP.

-

Animal Selection and Acclimation: A sufficient number of rodents (typically rats) of a specific strain are selected and acclimated to the laboratory conditions.

-

Dose Administration: At least three dose groups and a control group are used. DEHP is administered orally (e.g., by gavage) to the test groups daily for 28 days. The control group receives the vehicle only.

-

Clinical Observations: Animals are observed daily for signs of toxicity. Body weight and food consumption are recorded regularly.

-

Hematology and Clinical Biochemistry: At the end of the study, blood samples are collected for analysis of hematological and clinical biochemistry parameters.

-

Pathology: All animals are subjected to a gross necropsy. Organs are weighed, and tissues are collected for histopathological examination.

-

Data Analysis: The data are statistically analyzed to determine the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no statistically or biologically significant adverse effects are observed.

Signaling Pathways and Experimental Workflows

The toxicological effects of DEHP are mediated through various molecular signaling pathways. Understanding these pathways is essential for risk assessment and the development of safer alternatives.

DEHP's activation of the PPARα signaling pathway.

DEHP's interaction with the Aryl Hydrocarbon Receptor (AhR) pathway.

Induction of oxidative stress by DEHP.

Experimental workflow for DEHP testing in products.

Logical workflow for DEHP toxicological risk assessment.

References

- 1. infinitalab.com [infinitalab.com]

- 2. A review of European and international phthalates regulation: focus on daily use products: Marco Monti - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Regulatory information | Phthalates substitution [substitution-phtalates.ineris.fr]

- 6. polymersolutions.com [polymersolutions.com]

- 7. Table 7-1, Regulations and Guidelines Applicable to DEHP - Toxicological Profile for Di(2-Ethylhexyl)Phthalate (DEHP) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Performance measurement evaluation for risk management of bis(2-ethylhexyl) phthalate (DEHP), health component - Canada.ca [canada.ca]

- 9. productsafety.gov.au [productsafety.gov.au]

- 10. blog.qima.com [blog.qima.com]

- 11. chemsafetypro.com [chemsafetypro.com]

DEHP Analytical Standard: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, analytical methodologies, and biological interactions of the Di(2-ethylhexyl) phthalate (B1215562) (DEHP) analytical standard. The information is intended to support research, development, and quality control activities involving this widely used plasticizer.

Chemical and Physical Properties

DEHP, with the IUPAC name bis(2-ethylhexyl) benzene-1,2-dicarboxylate, is a colorless, viscous liquid.[1] It is characterized by its high boiling point and low water solubility. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | bis(2-ethylhexyl) benzene-1,2-dicarboxylate | [1] |

| CAS Number | 117-81-7 | [1] |

| Molecular Formula | C24H38O4 | [2][3] |

| Molar Mass | 390.56 g/mol | [2][3][4] |

| Melting Point | -50 °C | [1][2] |

| Boiling Point | 385 °C | [1][4] |

| Density | 0.985 g/mL at 20 °C | [4] |

| Solubility in Water | 0.003 mg/L at 25 °C | [5] |

| Log Kow (Octanol-Water Partition Coefficient) | 7.5 - 7.6 | [5][6][7] |

Spectral Data

The structural elucidation and quantification of DEHP are supported by various spectroscopic techniques. The characteristic spectral data are summarized in Tables 2, 3, and 4, and the mass spectrometry fragmentation is also discussed.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of DEHP exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| 2958, 2929, 2860 | C-H stretching (alkyl) |

| 1729 | C=O stretching (ester) |

| 1462, 1380 | C-H bending (alkyl) |

| 1266, 1070, 1039 | C-O stretching (ester) |

| 741 | C-H bending (aromatic, ortho-disubstituted) |

Source:[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for the definitive identification of DEHP.

Table 3: ¹H NMR Chemical Shifts (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.72 - 7.69 | m | 2H | Aromatic H |

| 7.53 - 7.50 | m | 2H | Aromatic H |

| 4.24 - 4.21 | m | 4H | -OCH₂- |

| 1.70 | m | 2H | -CH(CH₂CH₃)- |

| 1.45 - 1.25 | m | 16H | -(CH₂)₄- |

| 0.92 | t | 12H | -CH₃ |

Source:[8]

Table 4: ¹³C NMR Chemical Shifts (CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 167.3 | C=O |

| 132.1 | Aromatic C (quaternary) |

| 130.5 | Aromatic C-H |

| 68.1 | -OCH₂- |

| 38.8 | -CH(CH₂CH₃)- |

| 30.4, 29.0, 23.7, 23.0 | -(CH₂)₄- |

| 14.1, 11.0 | -CH₃ |

Source:[8]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of DEHP typically results in a characteristic fragmentation pattern. The molecular ion peak ([M]⁺) at m/z 390 is often weak or absent. The most abundant fragment ion is typically observed at m/z 149, corresponding to the protonated phthalic anhydride (B1165640) fragment. Other significant fragments include m/z 167, 279, and the alkyl chain fragments.

Experimental Protocols

Accurate quantification of DEHP in various matrices requires robust analytical methods. Detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) for DEHP in Polymers

This method is suitable for the quantification of DEHP in polymer matrices such as PVC.

Sample Preparation:

-

Dissolution: Weigh approximately 0.2 g of the polymer sample into a glass vial. Add 10 mL of tetrahydrofuran (B95107) (THF) and sonicate until the polymer is completely dissolved.[9]

-

Precipitation: Add 20 mL of n-hexane to the solution to precipitate the polymer.[9]

-

Centrifugation and Filtration: Centrifuge the mixture and filter the supernatant through a 0.45 µm PTFE syringe filter.[9]

-

Internal Standard: Add an appropriate internal standard (e.g., benzyl (B1604629) benzoate) to the filtered extract.

-

Dilution: Dilute the sample with cyclohexane (B81311) to a final volume of 50 mL.[9]

GC-MS Parameters:

| Parameter | Setting |

| Column | DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Injector Temperature | 280 °C |

| Injection Mode | Splitless |

| Oven Program | Initial 100 °C (hold 1 min), ramp to 280 °C at 10 °C/min, then to 310 °C at 5 °C/min (hold 5 min) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| MS Transfer Line | 290 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Quantification Ion | m/z 149 |

| Qualifier Ions | m/z 167, 279 |

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for DEHP in Edible Oils

This method is suitable for the determination of DEHP in fatty food matrices.

Sample Preparation:

-

Liquid-Liquid Extraction (LLE): Weigh 5 g of the oil sample into a separatory funnel. Add 20 mL of acetonitrile (B52724) and shake vigorously for 5 minutes. Allow the layers to separate.[12]

-

Extraction: Collect the lower acetonitrile layer. Repeat the extraction of the oil phase twice more with 10 mL portions of acetonitrile.[12]

-

Evaporation: Combine the acetonitrile extracts and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitution: Reconstitute the residue in 1 mL of the mobile phase.

-

Filtration: Filter the reconstituted solution through a 0.45 µm PTFE syringe filter prior to injection.

HPLC-UV Parameters:

| Parameter | Setting |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (85:15, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 225 nm |

Source:[13]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for DEHP Metabolites in Urine

This method allows for the sensitive quantification of DEHP metabolites, which are biomarkers of exposure.

Sample Preparation:

-

Enzymatic Deconjugation: To 100 µL of urine, add 50 µL of a β-glucuronidase solution in ammonium (B1175870) acetate (B1210297) buffer (pH 6.5) and an internal standard mix (isotope-labeled metabolites). Incubate at 37 °C for 90 minutes.[2][6]

-

Protein Precipitation: Add 200 µL of acetonitrile to precipitate proteins. Vortex and centrifuge.[2]

-

Solid-Phase Extraction (SPE):

-

Condition a mixed-mode SPE cartridge with methanol (B129727) followed by water.

-

Load the supernatant from the previous step onto the SPE cartridge.

-

Wash the cartridge with water.

-

Elute the metabolites with methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase.[2]

LC-MS/MS Parameters:

| Parameter | Setting |

| Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Acetic Acid in Water |

| Mobile Phase B | 0.1% Acetic Acid in Acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Specific precursor-to-product ion transitions for each metabolite (e.g., MEHP: m/z 277 -> 134) |

Biological Interactions and Signaling Pathways

DEHP is a well-known endocrine-disrupting chemical that primarily exerts its effects after being metabolized to mono(2-ethylhexyl) phthalate (MEHP) and other secondary metabolites.[7][15]

Metabolic Pathway

The primary metabolic pathway of DEHP involves its hydrolysis to MEHP, which is then further oxidized to several secondary metabolites, including 5-hydroxy-MEHP (5-OH-MEHP), 5-oxo-MEHP (5-oxo-MEHP), and 5-carboxy-MEPP (5cx-MEPP).[15][16] These metabolites are then primarily excreted in the urine.

Metabolic pathway of DEHP.

Endocrine Disruption Signaling Pathway

MEHP, the primary active metabolite of DEHP, is an agonist for peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARγ.[17][18][19] Activation of these nuclear receptors can lead to a variety of downstream effects, including disruption of lipid metabolism and reproductive toxicity.

Activation of PPARγ by MEHP can upregulate the expression of PTEN (Phosphatase and tensin homolog), which in turn inhibits the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation.[17] This can lead to cell cycle arrest and apoptosis.

References

- 1. Characterization of peroxisome proliferator-activated receptor alpha--independent effects of PPARalpha activators in the rodent liver: di-(2-ethylhexyl) phthalate also activates the constitutive-activated receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Peroxisome Proliferator–Activated Receptor Gamma (PPARγ) in Mono(2-ethylhexyl) Phthalate (MEHP)-Mediated Cytotrophoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of 18 phthalate metabolites in human urine using a liquid chromatography-tandem mass spectrometer equipped with a core–shell column for rapid separation - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. researchgate.net [researchgate.net]

- 9. gcms.cz [gcms.cz]

- 10. mjas.analis.com.my [mjas.analis.com.my]

- 11. Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Current Sample Preparation Methods and Determination Techniques for the Determination of Phthalic Acid Ester Plasticizers in Edible Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. New SPE-LC-MS/MS method for the simultaneous determination in urine of 22 metabolites of DEHP and alternative plasticizers from PVC medical devices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Di-(2-ethylhexyl)-phthalate induces apoptosis via the PPARγ/PTEN/AKT pathway in differentiated human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. PPARα- and DEHP-Induced Cancers - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Safety Profile of Di(2-ethylhexyl) Phthalate (DEHP): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data sheet (MSDS) for Di(2-ethylhexyl) phthalate (B1215562) (DEHP), a widely used plasticizer. The information is tailored for researchers, scientists, and professionals in drug development who require a thorough understanding of DEHP's safety profile, supported by quantitative data and detailed experimental methodologies.

Section 1: Chemical Identification and Physical Properties

DEHP, with the CAS number 117-81-7, is a colorless, oily liquid with a slight odor.[1][2] It is a member of the phthalate ester chemical class and is also known as bis(2-ethylhexyl) phthalate or dioctyl phthalate (DOP).[3] Its primary application is as a plasticizer for polyvinyl chloride (PVC) and other polymers to impart flexibility.

Table 1: Physical and Chemical Properties of DEHP

| Property | Value | Reference |

| Molecular Formula | C24H38O4 | [4] |

| Molecular Weight | 390.56 g/mol | [5] |

| Appearance | Colorless oily liquid | [1][2] |

| Odor | Slight | [1][2] |

| Melting Point | -50 °C / -58 °F | [6] |

| Boiling Point | 384 °C / 723.2 °F @ 760 mmHg | [6] |

| Flash Point | 195 °C / 383 °F | [6] |

| Specific Gravity | 0.981 - 0.986 | [1][6] |

| Vapor Pressure | 1.8 mbar @ 200 °C | [6] |

| Water Solubility | Practically insoluble | [6] |

Section 2: Toxicological Data

The toxicological profile of DEHP has been extensively studied. It is classified as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP) based on sufficient evidence from animal studies.[1] Key toxicological endpoints include effects on the liver, reproductive system, and development.

Table 2: Summary of Key Toxicological Data for DEHP

| Endpoint | Species | Route | Value | Reference |

| Carcinogenicity | Rat (F344) | Oral (feed) | Increased incidence of hepatocellular neoplasms | [7] |

| Carcinogenicity | Mouse (B6C3F1) | Oral (feed) | Increased incidence of hepatocellular neoplasms | [7] |

| Reproductive Toxicity | Mouse (CD-1) | Oral | Reproductive toxicant in both males and females | [7] |

| Developmental Toxicity | Mouse (CD-1) | Oral (diet) | Increased incidence of malformations at maternally toxic and non-toxic doses | [4] |

| Acute Oral Toxicity | Rat | Oral | Low acute toxicity | [8] |

Table 3: Occupational Exposure Limits for DEHP

| Organization | Limit | Value |

| OSHA (PEL) | 8-hour TWA | 5 mg/m³ |

| NIOSH (REL) | 10-hour TWA | 5 mg/m³ |

| NIOSH (STEL) | 15-minute | 10 mg/m³ |

| ACGIH (TLV) | 8-hour TWA | 5 mg/m³ |

Section 3: Experimental Protocols

This section details the methodologies for key toxicological studies cited for DEHP, providing a framework for understanding the basis of its safety assessment. These protocols are based on established guidelines from the Organisation for Economic Co-operation and Development (OECD) and studies conducted by the National Toxicology Program (NTP).

Carcinogenicity Bioassay (Following OECD Test Guideline 451)

Objective: To identify the carcinogenic potential of a substance in rodents after long-term exposure.[8]

Experimental Workflow:

Caption: Workflow for a typical carcinogenicity bioassay of DEHP.

Methodology:

-

Test Species: Fischer 344 (F344) rats and B6C3F1 mice are commonly used.[7] Both sexes are included, with at least 50 animals per sex per dose group and a concurrent control group.[4]

-

Dose Administration: DEHP is typically administered in the feed for a period of two years.[9] Dose levels are selected based on preliminary toxicity studies to establish a maximum tolerated dose (MTD) and lower doses. For example, in the NTP TR-601 study, Sprague Dawley rats were exposed to 0, 300, 1,000, 3,000, or 10,000 ppm DEHP in their feed.[3]

-

In-life Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly for the first few months and then monthly.

-

Terminal Procedures: At the end of the study, all surviving animals are euthanized. A complete necropsy is performed, and all organs and tissues are examined macroscopically. Organ weights (e.g., liver, kidneys, testes) are recorded.

-

Histopathology: A comprehensive histopathological examination of over 40 tissues from each animal is conducted to identify neoplastic and non-neoplastic lesions.

-

Data Analysis: The incidence of tumors in the dosed groups is compared to the control group using appropriate statistical methods to determine the carcinogenic potential of DEHP.

Two-Generation Reproductive Toxicity Study (Following OECD Test Guideline 416)

Objective: To assess the effects of a substance on male and female reproductive performance and on the offspring.[10]

Signaling Pathway of DEHP's Endocrine Disruption:

Caption: Simplified pathway of DEHP's anti-androgenic effects.

Methodology:

-

Test Species: The rat is the preferred species.[11]

-

Study Design: The study involves two generations of animals (P and F1). The test substance is administered to the P generation before mating, during mating, gestation, and lactation. The F1 generation is exposed from conception through adulthood and mating to produce the F2 generation.

-

Dose Administration: DEHP is typically administered orally, often mixed in the diet. At least three dose levels and a control group are used.

-

Endpoints Evaluated:

-

Parental Animals (P and F1): Clinical observations, body weight, food consumption, reproductive performance (e.g., mating, fertility, gestation length), and organ weights (reproductive organs).

-

Offspring (F1 and F2): Viability, clinical signs, body weight, sex ratio, anogenital distance, and developmental landmarks (e.g., vaginal opening, preputial separation). At termination, a full necropsy and histopathology of reproductive organs are performed.

-

Prenatal Developmental Toxicity Study (Following OECD Test Guideline 414)

Objective: To evaluate the potential of a substance to cause adverse effects on the developing embryo and fetus following exposure of the pregnant female.[5]

Methodology:

-

Test Species: Typically conducted in rats and rabbits.[1]

-

Dose Administration: The test substance is administered to pregnant females, usually by gavage, from implantation to the day before cesarean section.[1]

-

Endpoints Evaluated:

-

Maternal: Clinical observations, body weight, food consumption, and uterine contents at termination (e.g., number of corpora lutea, implantations, resorptions, live and dead fetuses).

-

Fetal: Body weight, sex, and detailed examination for external, visceral, and skeletal malformations and variations.

-

Analytical Methods for DEHP in Biological Samples

Objective: To accurately quantify the levels of DEHP and its metabolites in biological matrices to assess exposure.

Methodology:

-

Sample Preparation: Extraction of DEHP from biological samples like blood, urine, or tissues is a critical step. This often involves liquid-liquid extraction with an organic solvent or solid-phase extraction.

-

Analytical Techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method for the determination of DEHP.[1]

-

High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection: Also widely used for the quantification of DEHP and its metabolites.

-

-

Validation: Analytical methods are validated for parameters such as linearity, precision, accuracy, and limit of detection to ensure reliable results.

Section 4: Hazard Identification and Risk Management

Logical Relationship of MSDS Hazard Information:

Caption: Key hazard and safety information flow for DEHP.

DEHP is classified as a substance that may damage fertility or the unborn child.[4] It is also suspected of causing cancer. The primary routes of exposure are ingestion and inhalation.

Handling and Storage:

-

Use in a well-ventilated area.

-

Avoid contact with skin, eyes, and clothing.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

First Aid Measures:

-

In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash off immediately with soap and plenty of water.

-

If inhaled: Move to fresh air.

-

If swallowed: Do NOT induce vomiting. Seek medical attention.

Disposal Considerations: Dispose of contents and container in accordance with local, regional, national, and international regulations.

This technical guide provides a foundational understanding of the safety data associated with DEHP. For any specific application or research, it is imperative to consult the most current and detailed Safety Data Sheet provided by the manufacturer and to adhere to all applicable safety regulations.

References

- 1. oecd.org [oecd.org]

- 2. ecetoc.org [ecetoc.org]

- 3. Abstract for TR-601 [ntp.niehs.nih.gov]

- 4. oecd.org [oecd.org]

- 5. catalog.labcorp.com [catalog.labcorp.com]

- 6. dokumen.pub [dokumen.pub]

- 7. Prenatal Developmental Toxicity Study (OECD TG 414) | Semantic Scholar [semanticscholar.org]

- 8. policycommons.net [policycommons.net]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. catalog.labcorp.com [catalog.labcorp.com]

- 11. oecd.org [oecd.org]

In-Depth Technical Guide to DEHP (Di(2-ethylhexyl) phthalate): CAS Number, Purity Standards, and Analytical Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical standard for Di(2-ethylhexyl) phthalate (B1215562) (DEHP), including its CAS number, typical purity levels, and detailed methodologies for its analysis. Additionally, it explores the endocrine-disrupting properties of DEHP by visualizing its interaction with the androgen receptor signaling pathway.

DEHP: Physicochemical Properties and Standards

Di(2-ethylhexyl) phthalate is a manufactured chemical, a colorless liquid with a slight odor, primarily used as a plasticizer to enhance the flexibility of plastics.[1] Its widespread use in consumer and medical products has led to significant interest in its purity and potential biological effects.

Quantitative Data Summary

The following table summarizes the key identification and purity information for DEHP analytical standards.

| Parameter | Value | Source(s) |

| CAS Number | 117-81-7 | [2][3][4][5] |

| Molecular Formula | C₂₄H₃₈O₄ | [3][6][7] |

| Molecular Weight | 390.56 g/mol | [3][4][6][7] |

| Typical Purity | ≥98% | [5][7] |

| 99.65% | [2] | |

| 99.7% | [1][6] |

Experimental Protocols for Purity Determination

The purity of DEHP standards is typically assessed using chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust method for the separation, identification, and quantification of DEHP. The following is a generalized protocol based on established methods.

1. Sample Preparation:

-

Standard Solution Preparation: Accurately weigh a known amount of DEHP reference standard and dissolve it in a suitable solvent, such as hexane (B92381) or tetrahydrofuran (B95107) (THF), to prepare a stock solution (e.g., 1000 mg/L).

-

Working Standards: Prepare a series of dilutions from the stock solution to create calibration standards ranging from approximately 0.5 to 10 µg/mL.

-

Sample Extraction (if applicable): For analyzing DEHP in a matrix, a solvent extraction is necessary. A common procedure involves dissolving the sample in THF, followed by precipitation of polymers with hexane, and then filtration. The filtrate is then diluted with cyclohexane (B81311) for analysis.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: A system equipped with a split/splitless injector and a mass spectrometer detector.

-

Column: A non-polar capillary column, such as a 30 m HP-5MS (or equivalent), is typically used.

-

Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1.0 mL/min).

-

Injector Temperature: 250-280°C.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 1 minute.

-

Ramp: Increase to 310°C at a rate of 20°C/minute.

-

Hold: Maintain 310°C for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Can be run in full scan mode (e.g., 40-350 amu) for identification or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification. Key ions for DEHP include m/z 149, 167, and 279.

-

3. Data Analysis:

-

A calibration curve is generated by plotting the peak area of the DEHP standard against its concentration.

-

The concentration of DEHP in the sample is determined by comparing its peak area to the calibration curve.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

HPLC with UV detection offers an alternative method for DEHP quantification.

1. Sample Preparation:

-

Standard Solution Preparation: Prepare a stock solution of DEHP in a solvent compatible with the mobile phase, such as acetonitrile (B52724) or methanol. Create a series of working standards by diluting the stock solution.

-

Sample Preparation: For liquid samples like beverages, a liquid-liquid extraction with a solvent like hexane may be employed. The organic layer is then evaporated and the residue is reconstituted in the mobile phase.

2. HPLC Instrumentation and Conditions:

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).

-

Column: A C18 reversed-phase column (e.g., 5 µm particle size, 4.6 mm ID x 150 mm length) is commonly used.

-

Column Temperature: Maintained at a constant temperature, for instance, 30°C.

-

Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 98:2 v/v) is often effective.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Injection Volume: 10 µL.

-

UV Detection: The wavelength for detection is typically set at 224 nm.

3. Data Analysis:

-

Similar to GC-MS, a calibration curve is constructed from the peak areas of the DEHP standards.

-

The concentration of DEHP in the sample is calculated based on this calibration curve.

DEHP and Endocrine Disruption: The Androgen Receptor Signaling Pathway

DEHP and its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP), are recognized as endocrine-disrupting chemicals.[8][9] One of the key mechanisms of their toxicity is the interference with the androgen receptor (AR) signaling pathway, which is crucial for male reproductive development and function.[8][9]

DEHP and its metabolites can act as antagonists to the androgen receptor.[9] They can bind to the ligand-binding domain of the AR, competing with endogenous androgens like testosterone (B1683101).[8] This binding can prevent the receptor from adopting its active conformation, thereby inhibiting the downstream signaling cascade that leads to the expression of androgen-responsive genes.

Below is a diagram illustrating the interference of DEHP with the androgen receptor signaling pathway.

Caption: DEHP/MEHP antagonism of the androgen receptor signaling pathway.